

# Pharmacokinetics and metabolism of Nefopam-

d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nefopam-d3 N-Oxide |           |
| Cat. No.:            | B15142939          | Get Quote |

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of **Nefopam-d3 N-Oxide** 

### **Foreword**

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacokinetics and metabolism of Nefopam N-Oxide. It is important to note that **Nefopam-d3 N-Oxide** is the deuterium-labeled counterpart of Nefopam N-Oxide.[1][2] In pharmacokinetic and metabolic studies, deuterated compounds like **Nefopam-d3 N-Oxide** are primarily utilized as internal standards for the quantification of the unlabeled drug or its metabolites due to their near-identical physicochemical properties and biological behavior. Therefore, the data and discussions presented herein pertain to Nefopam N-Oxide, with the understanding that the pharmacokinetic profile of **Nefopam-d3 N-Oxide** is expected to be congruent.

### Introduction to Nefopam and its Metabolism

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[3] It is structurally distinct from other analgesic agents and is thought to exert its effects through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[4] Nefopam undergoes extensive metabolism in the body, with less than 5% of a dose being excreted as the unchanged parent drug in urine.[5][6] This extensive metabolic conversion leads to the formation of numerous metabolites, with N-desmethylnefopam and Nefopam N-Oxide being of significant clinical interest.[4] In fact, up to 31 different human



metabolites of nefopam have been identified.[5][6] The primary enzymes responsible for nefopam metabolism are cytochrome P450 1A2 (CYP1A2) and 2D6 (CYP2D6).[5][6]

### **Pharmacokinetics of Nefopam N-Oxide**

The pharmacokinetic properties of Nefopam N-Oxide have been investigated in conjunction with nefopam and N-desmethylnefopam in healthy human volunteers.

### **Formation and Absorption**

A key finding from pharmacokinetic modeling studies is the rapid appearance of Nefopam N-Oxide in the plasma following oral administration of nefopam.[4] The concentration of Nefopam N-Oxide in plasma peaks earlier than the parent drug, nefopam.[4] This phenomenon is indicative of presystemic metabolism, suggesting that a portion of nefopam is converted to Nefopam N-Oxide in the gastrointestinal tract before reaching systemic circulation.[4]

### **Distribution**

Pharmacokinetic models have been developed to describe the distribution of nefopam and its metabolites. The final structural model that best describes the data consists of a central compartment for both nefopam and each of its two main metabolites (N-desmethylnefopam and Nefopam N-Oxide), with an additional peripheral compartment for the parent drug.[4]

### **Excretion**

Following a single oral dose of radiolabeled [14C]-nefopam to healthy male volunteers, the mean recovery of the radioactive dose was 92.6%.[7] The primary route of excretion was via urine, accounting for a mean of 79.3% of the dose, while feces accounted for 13.4%.[7] Unchanged [14C]-nefopam represented a minimal portion of the excreted radioactivity.[7]

## **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic findings for nefopam and its metabolites from a study involving a single oral dose of 75 mg [14C]-nefopam in healthy male volunteers.



| Parameter            | Value (Mean ± SD) | Unit             | Reference |
|----------------------|-------------------|------------------|-----------|
| Blood Radioactivity  | [7]               |                  |           |
| Cmax                 | 359 ± 34.2        | ngEq free base/g | [7]       |
| Tmax                 | 2                 | h                | [7]       |
| Plasma Radioactivity | [7]               |                  |           |
| Cmax                 | 638 ± 64.7        | ngEq free base/g | [7]       |
| Tmax                 | 2                 | h                | [7]       |
| Excretion            | [7]               |                  |           |
| Total Recovery       | 92.6              | % of dose        | [7]       |
| Urinary Excretion    | 79.3              | % of dose        | [7]       |
| Fecal Excretion      | 13.4              | % of dose        | [7]       |

# **Experimental Protocols Human Pharmacokinetic and Mass Balance Study**

- Objective: To characterize the disposition of nefopam and its metabolites in healthy male volunteers.[7]
- · Methodology:
  - $\circ$  Eight healthy male volunteers received a single oral dose of 75 mg [14C]-nefopam (100  $\mu\text{Ci}).[7]$
  - Blood, urine, and feces were collected for 168 hours post-dose.
  - Radioactivity in blood and plasma was measured to determine Cmax and Tmax.[7]
  - Urine and feces were analyzed to determine the extent of excretion and mass balance.
  - Metabolite profiling was conducted on plasma, urine, and feces to identify the major circulating and excreted metabolites.[7]



### **Simultaneous Pharmacokinetic Modeling**

- Objective: To develop a joint pharmacokinetic model for nefopam, N-desmethylnefopam, and Nefopam N-Oxide.[4]
- Methodology:
  - Pharmacokinetic data from healthy volunteers who received an oral dose of [14C]nefopam were used.[4]
  - Plasma and urinary concentrations of nefopam and its two metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) software.[4]
  - One- and two-compartment linear pharmacokinetic models for nefopam and a single compartment model for each of the two metabolites were evaluated.[4]
  - Pathways for presystemic metabolism of both metabolites were explored within the model.
     [4]

# Visualizations Metabolic Pathway of Nefopam



Click to download full resolution via product page

Caption: Simplified metabolic conversion of Nefopam.

# **Experimental Workflow for Pharmacokinetic Modeling**





Click to download full resolution via product page

Caption: Workflow for developing a parent-metabolite pharmacokinetic model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Nefopam N-oxide | CAS No- 66091-32-5 [chemicea.com]
- 4. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and Nefopam N-Oxide in Human Plasma and Urine PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and metabolism of Nefopam-d3 N-Oxide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15142939#pharmacokinetics-and-metabolism-of-nefopam-d3-n-oxide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com